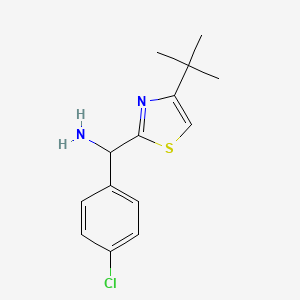

(4-tert-butyl-1,3-thiazol-2-yl)(4-chlorophenyl)methanamine

Descripción

Propiedades

IUPAC Name |

(4-tert-butyl-1,3-thiazol-2-yl)-(4-chlorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2S/c1-14(2,3)11-8-18-13(17-11)12(16)9-4-6-10(15)7-5-9/h4-8,12H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVELVVDYXZGAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)C(C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butyl-1,3-thiazol-2-yl)(4-chlorophenyl)methanamine typically involves the reaction of 4-tert-butyl-1,3-thiazole with 4-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

(4-tert-butyl-1,3-thiazol-2-yl)(4-chlorophenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

(4-tert-butyl-1,3-thiazol-2-yl)(4-chlorophenyl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

The mechanism of action of (4-tert-butyl-1,3-thiazol-2-yl)(4-chlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Key Observations:

Computational and Analytical Data

- NMR/MS Characterization : Analogs like compound 20 and ’s Schiff base (N-(4-chlorobenzylidene)-1-(4-chlorophenyl)methanamine) show distinct ¹H/¹³C NMR shifts, aiding structural validation .

Actividad Biológica

The compound (4-tert-butyl-1,3-thiazol-2-yl)(4-chlorophenyl)methanamine is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.79 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study reported that thiazole derivatives with specific substitutions demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT29 | 1.61 ± 1.92 |

| Compound B | A-431 | 1.98 ± 1.22 |

Anticonvulsant Activity

Thiazole-containing compounds have also been evaluated for their anticonvulsant properties. For example, certain thiazole derivatives have displayed significant efficacy in animal models of epilepsy, effectively reducing seizure frequency and severity . The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing anticonvulsant activity.

The biological activity of thiazole derivatives is often attributed to their ability to interact with various molecular targets. For instance, they may inhibit enzymes involved in cancer cell metabolism or modulate neurotransmitter systems in the case of anticonvulsants. The presence of the chlorophenyl group has been associated with increased binding affinity to target proteins, enhancing the overall efficacy of the compound.

Case Study 1: Antitumor Efficacy

A recent study investigated the effects of a series of thiazole derivatives on human cancer cell lines. The results showed that this compound exhibited significant growth inhibition in both HT29 and A-431 cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Anticonvulsant Properties

In another study focusing on anticonvulsant activity, researchers tested various thiazole derivatives in a PTZ-induced seizure model. The compound demonstrated a dose-dependent reduction in seizure duration and frequency, supporting its potential as a therapeutic agent for epilepsy .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4-tert-butyl-1,3-thiazol-2-yl)(4-chlorophenyl)methanamine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of thiourea derivatives with α-halo ketones or coupling of pre-formed thiazole rings with chlorophenyl moieties. Catalysts like triethylamine or Lewis acids (e.g., ZnCl₂) enhance reaction efficiency . Optimization requires adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometry of reactants. Purity can be monitored via HPLC (≥97% purity threshold recommended) .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry of the thiazole ring and substituents. For example, the tert-butyl group shows a singlet at δ ~1.3 ppm in ¹H NMR. Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 291.1 for C₁₄H₁₆ClN₂S), while IR spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) . X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber glass bottles at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the amine group. Desiccants (e.g., silica gel) mitigate hydrolysis risks. Purity degradation >2% over six months warrants repurification via recrystallization (methanol/water) .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. methyl groups) impact biological activity in thiazole derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies indicate that bulky substituents like tert-butyl enhance lipophilicity, improving blood-brain barrier penetration. Comparative assays (e.g., enzyme inhibition or cytotoxicity) using analogues (e.g., 4-methylphenyl derivatives) reveal steric and electronic effects on target binding . Molecular docking (AutoDock Vina) can predict interactions with biological targets (e.g., kinases) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using:

- Positive controls (e.g., staurosporine for kinase inhibition).

- Dose-response curves (≥3 replicates, 8-point dilution series).

- Orthogonal assays (e.g., fluorescence polarization and SPR for binding affinity) .

Q. How can computational chemistry guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Use QSAR models to predict logP (optimal range: 2–5) and polar surface area (<140 Ų for oral bioavailability). ADMET predictors (e.g., SwissADME) assess metabolic stability (CYP3A4 liability) and toxicity (hERG inhibition). MD simulations (AMBER/GROMACS) evaluate conformational flexibility in aqueous environments .

Critical Research Gaps and Recommendations

- Mechanistic Studies : Elucidate the compound’s interaction with understudied targets (e.g., GPCRs) using cryo-EM .

- In Vivo Validation : Address limited pharmacokinetic data via rodent models with LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.